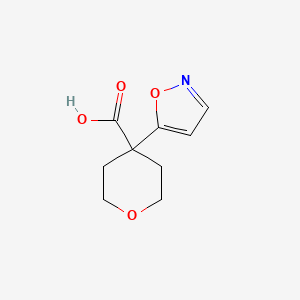
4-(1,2-恶唑-5-基)氧杂环己烷-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.2 g/mol . This compound is characterized by the presence of an oxazole ring fused to an oxane ring, with a carboxylic acid functional group attached to the oxane ring. It is used in various research and industrial applications due to its unique chemical properties.
科学研究应用
4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxane derivatives with oxazole precursors in the presence of suitable catalysts and solvents . The reaction conditions often require moderate temperatures and specific pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality product suitable for various applications .
化学反应分析
Types of Reactions
4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups on the oxazole or oxane rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
作用机制
The mechanism of action of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
相似化合物的比较
Similar Compounds
4-(Isoxazol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with an isoxazole ring instead of an oxazole ring.
Oxazole-5-carboxylic acid: Contains an oxazole ring with a carboxylic acid group but lacks the oxane ring.
Uniqueness
4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is unique due to the combination of the oxazole and oxane rings, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications in research and industry .
属性
IUPAC Name |
4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZLWPMQUQSIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














